阿扑吗啡邻醌

描述

Apomorphine is a morphine derivative D2 dopamine agonist used to treat hypomobile “off” episodes of advanced Parkinson’s disease .

Synthesis Analysis

Apomorphine is a basic derivative of morphine formed by its acid-catalyzed rearrangement . Its chemical structure accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic . Its pharmacokinetics and pharmacodynamics are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism .Molecular Structure Analysis

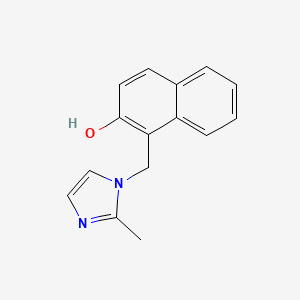

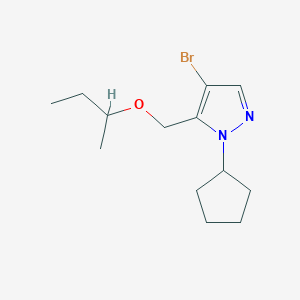

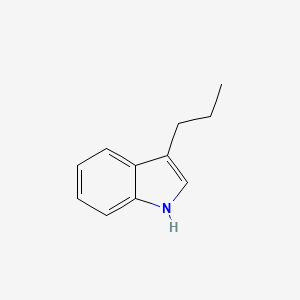

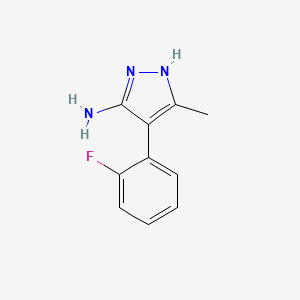

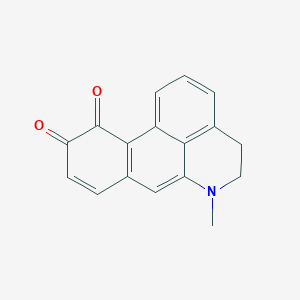

Apomorphine o-quinone contains total 36 bond(s); 23 non-H bond(s), 14 multiple bond(s), 3 double bond(s), 11 aromatic bond(s), 4 six-membered ring(s), 4 ten-membered ring(s), 1 twelve-membered ring(s), 1 ketone(s) (aliphatic), 1 ketone(s) (aromatic) and 1 tertiary amine .Physical and Chemical Properties Analysis

Apomorphine’s chemical structure accounts for most of its beneficial and deleterious properties, both dopaminergic and non-dopaminergic . Its pharmacokinetics and pharmacodynamics are complex and subject to interindividual variability, particularly for subcutaneous absorption and metabolism .科学研究应用

神经行为学效应

阿扑吗啡邻醌及其衍生物表现出显著的神经行为学效应。一项研究发现,阿扑吗啡及其氧化衍生物8-氧阿扑吗啡半醌(8-OASQ)对大鼠的抑制回避任务中的短期和长期记忆产生损害作用。这表明多巴胺或多巴胺受体激动剂的氧化产物可能诱发认知缺陷 (Picada 等人,2002)。

药理学和分析研究

阿扑吗啡的自氧化现象已得到深入研究,揭示了其合成和结构的细节。该分析对于理解与阿扑吗啡相关的氧化产物的药理影响至关重要,特别是考虑到它们的潜在毒性和荧光特性 (Udvardy 等人,2011)。

遗传毒性和细胞毒性效应

研究表明,阿扑吗啡(APO)及其氧化衍生物8-OASQ诱导细菌菌株的移码突变,其中8-OASQ的致突变性更强。该研究强调了这些化合物潜在的细胞毒性和遗传毒性效应,突出了它们的促氧化特性 (Picada 等人,2003)。

神经元和神经胶质细胞的毒性

阿扑吗啡对大鼠神经元和神经胶质 C6 细胞表现出细胞毒性作用。这种毒性与其自氧化有关,自氧化会产生活性氧。抗氧化剂如半胱氨酸和谷胱甘肽已被观察到具有保护作用,这表明氧化应激是其细胞毒性的关键因素 (El-Bacha 等人,2001)。

血管活性

氧化阿扑吗啡衍生物与(R)-阿扑吗啡相比表现出明显的血管活性。这些衍生物,特别是邻醌,在大鼠主动脉环中诱导收缩活性,这与 Ca2+ 通道和内皮因子的激活有关。这表明这些化合物血管效应的潜在机制很复杂 (Abarca 等人,2003)。

多巴胺能系统和勃起功能障碍

阿扑吗啡在激活多巴胺能系统中的作用对治疗勃起功能障碍有意义。大鼠研究表明,阿扑吗啡诱导阴茎勃起,由脊髓以上水平介导并与 D4 受体的激活有关 (Hsieh 等人,2004)。

二氢蝶呤还原酶的氧化和抑制

阿扑吗啡和其他邻苯二酚化合物被辣根过氧化物酶-H2O2 系统迅速氧化为醌。这些醌与还原的吡啶核苷酸非酶促反应,影响二氢蝶呤还原酶的底物。这一观察对于理解阿扑吗啡的酶促相互作用具有重要意义 (Milstien & Kaufman,1987)。

作用机制

安全和危害

Apomorphine is harmful if swallowed and may cause drowsiness or dizziness . Patients should be counselled regarding the risk of nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, psychotic-like behaviour, impulsive behaviour, withdrawal hyperpyrexia, and prolongation of the QT interval .

未来方向

There is ongoing research into the use of apomorphine as a new antibacterial . In addition, the potential of apomorphine as a disease-modifying therapy deserves to be investigated, as well as its ability to induce brain plasticity through chronic infusion . There are also promising results from studies of alternative routes of administration, such as pulmonary, sublingual, and transdermal routes .

属性

IUPAC Name |

10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,8,13(17),14-hexaene-3,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZIOGKZAPZOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1=CC4=C(C3=CC=C2)C(=O)C(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。